molecular formula C11H12O2S B6205432 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid CAS No. 1515017-02-3

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid

Cat. No.: B6205432
CAS No.: 1515017-02-3
M. Wt: 208.3
InChI Key:
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Description

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is an organic compound with the molecular formula C11H12O2S. It is a derivative of benzothiopyran, a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptophenylacetic acid with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-2H-1-benzothiopyran-8-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1515017-02-3

Molecular Formula

C11H12O2S

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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